(R)-octahydropyrazino[2,1-c][1,4]oxazine
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Overview
Description
(R)-octahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound that features a unique structure combining pyrazine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-octahydropyrazino[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-propargylamides with (diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) to promote intramolecular iodooxygenation, leading to the formation of oxazoline derivatives . These derivatives can then be further cyclized to form the desired oxazine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(R)-octahydropyrazino[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazine derivatives.
Reduction: Reduction reactions can modify the oxazine ring, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazine derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic structures.
Biology: It may serve as a scaffold for the development of biologically active molecules, including potential drug candidates.
Medicine: The unique structure of the compound makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties could be exploited in the development of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism by which (R)-octahydropyrazino[2,1-c][1,4]oxazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique heterocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound that shares the oxazine ring structure.
1,3-Oxazine: Another oxazine derivative with a different ring configuration.
Uniqueness
(R)-octahydropyrazino[2,1-c][1,4]oxazine is unique due to its combination of pyrazine and oxazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCROZSHWHSF-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@H]2CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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